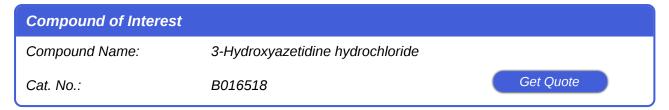


In-Depth Technical Guide to the Spectral Data of 3-Hydroxyazetidine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3- Hydroxyazetidine hydrochloride** (CAS No: 18621-18-6), a key building block in medicinal chemistry and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectral Data Summary

The structural elucidation of **3-Hydroxyazetidine hydrochloride** is supported by a combination of spectroscopic techniques. The data presented in the following tables provide key analytical benchmarks for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of **3- Hydroxyazetidine hydrochloride**. The proton (¹H) and carbon-13 (¹³C) NMR data are summarized below.

Table 1: ¹H NMR Spectral Data



Chemical Shift (δ) ppm	Multiplicity	Assignment
~4.7 - 4.9	m	-CH(OH)-
~3.9 - 4.2	m	-CH ₂ -N-CH ₂ -
~9.5 - 10.5	br s	NH ₂ +
~6.0 - 7.0	br s	-ОН

Note: The ¹H NMR spectrum for **3-Hydroxyazetidine hydrochloride** is available on ChemicalBook.[1] The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

Table 2: 13C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~65-70	-CH(OH)-
~50-55	-CH ₂ -N-CH ₂ -

Note: Experimental ¹³C NMR data for **3-Hydroxyazetidine hydrochloride** is not readily available in the searched literature. The values presented are based on predictive models for similar chemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The key absorption bands for **3-Hydroxyazetidine hydrochloride** are detailed below.

Table 3: IR Spectral Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3550	Strong, Broad	O-H stretch (alcohol)
2400-3200	Broad	N-H stretch (ammonium salt)
2850-3000	Medium	C-H stretch (alkane)
1000-1250	Strong	C-O stretch (alcohol)
1400-1600	Medium	N-H bend

Note: An ATR-IR spectrum of **3-Hydroxyazetidine hydrochloride** is available from Aldrich.[2] The assignments are based on typical IR absorption regions for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data

Parameter	Value	
Molecular Formula	C₃H ₈ CINO	
Molecular Weight	109.55 g/mol	
Monoisotopic Mass	109.0294416 Da	
Major Ion Peak (m/z)	74.0600 [M-HCl+H]+ (for the free base)	

Note: The monoisotopic mass is computed by PubChem.[2] The major ion peak corresponds to the protonated free base, 3-Hydroxyazetidine.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for small organic molecules like **3-Hydroxyazetidine hydrochloride**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

- Sample Preparation: Dissolve 5-10 mg of 3-Hydroxyazetidine hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
 The choice of solvent is critical as the compound is a hydrophilic salt.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
- Data Acquisition for ¹H NMR:
 - Acquire the spectrum at room temperature.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - A relaxation delay of 1-5 seconds is typically employed between scans.
- Data Acquisition for ¹³C NMR:
 - Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon.
 - A wider spectral width is necessary (typically 0-220 ppm).
 - A significantly larger number of scans is required due to the low natural abundance of ¹³C.
 - A longer relaxation delay may be needed, particularly for quaternary carbons, although none are present in this molecule.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).



Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR:

- Sample Preparation: Place a small amount of the solid **3-Hydroxyazetidine hydrochloride** powder directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.
 - Collect the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
- Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry:

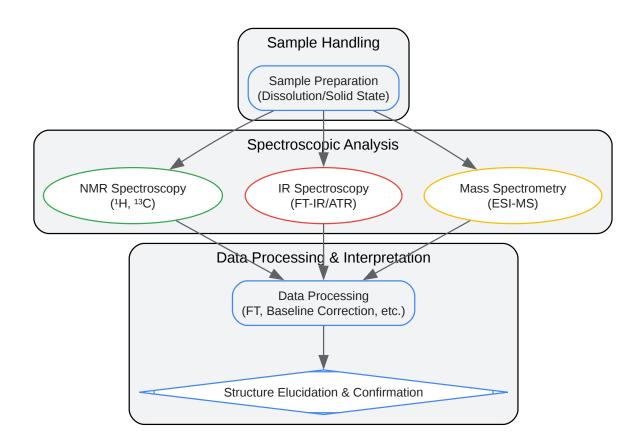
- Sample Preparation: Prepare a dilute solution of 3-Hydroxyazetidine hydrochloride in a suitable solvent compatible with ESI-MS, such as methanol or a mixture of water and acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be a standalone spectrometer or coupled with a liquid chromatography (LC) system (LC-MS).
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source at a constant flow rate.



- Acquire the mass spectrum in positive ion mode to observe the protonated molecule.
- Set the mass analyzer to scan a relevant m/z range (e.g., 50-200 amu).
- Data Processing: The instrument software processes the raw data to generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like **3-Hydroxyazetidine hydrochloride**.



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Caption: General workflow for spectral analysis.



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